molecular formula C7H7FN2O2 B3046542 Methyl 6-amino-5-fluoronicotinate CAS No. 1256792-42-3

Methyl 6-amino-5-fluoronicotinate

Cat. No.: B3046542
CAS No.: 1256792-42-3
M. Wt: 170.14
InChI Key: FQBYGMXZQQGSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-5-fluoronicotinate is an organic compound with the molecular formula C7H7FN2O2. It is a derivative of nicotinic acid, featuring an amino group at the 6-position and a fluorine atom at the 5-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-amino-5-fluoronicotinate can be synthesized through a multi-step process starting from commercially available precursorsThe final step typically involves esterification to form the methyl ester .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-amino-5-fluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid .

Scientific Research Applications

Methyl 6-amino-5-fluoronicotinate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It serves as a probe or ligand in studies involving enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 6-amino-5-fluoronicotinate involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as inflammation or neurotransmission .

Comparison with Similar Compounds

    Methyl 6-amino-5-chloronicotinate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 6-amino-5-bromonicotinate: Contains a bromine atom in place of fluorine.

    Methyl 6-amino-5-iodonicotinate: Features an iodine atom instead of fluorine.

Comparison: Methyl 6-amino-5-fluoronicotinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and binding affinity, making it particularly useful in medicinal chemistry for designing drugs with specific target interactions .

Properties

IUPAC Name

methyl 6-amino-5-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBYGMXZQQGSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801193527
Record name 3-Pyridinecarboxylic acid, 6-amino-5-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256792-42-3
Record name 3-Pyridinecarboxylic acid, 6-amino-5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256792-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 6-amino-5-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-amino-5-fluoropyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 6-amino-5-fluoronicotinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 6-amino-5-fluoronicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 6-amino-5-fluoronicotinate
Reactant of Route 4
Methyl 6-amino-5-fluoronicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 6-amino-5-fluoronicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 6-amino-5-fluoronicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.